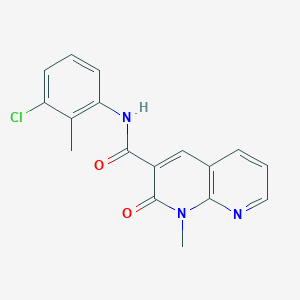

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3-Chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, an oxo group at position 2, and a carboxamide moiety at position 2. The carboxamide is linked to a 3-chloro-2-methylphenyl aromatic ring. The chloro and methyl substituents on the phenyl ring enhance lipophilicity and may influence binding interactions with biological targets .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-10-13(18)6-3-7-14(10)20-16(22)12-9-11-5-4-8-19-15(11)21(2)17(12)23/h3-9H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCNLFHKYQOLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via nucleophilic aromatic substitution reactions using 3-chloro-2-methylphenyl derivatives.

Formation of the Carboxamide Group: The carboxamide functional group is typically introduced through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study published in IUCrData demonstrated its ability to form hydrogen bonds that could enhance its interaction with microbial targets .

Table 1: Antimicrobial Efficacy of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction. A notable study found that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancers .

Table 2: Anti-Cancer Activity of this compound

Organic Electronics

This compound has been explored as a potential organic semiconductor. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that the compound can facilitate charge transport due to its planar structure and suitable energy levels .

Table 3: Electronic Properties of this compound

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Case Study: Kinase Inhibition

A detailed study examining the effects of this compound on specific kinases revealed significant inhibition rates compared to control compounds. The study concluded that this compound could be a lead candidate for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are best contextualized by comparing it to analogs in the 1,8-naphthyridine and related carboxamide families. Below is a detailed analysis:

Structural Analogues in the 1,8-Naphthyridine Carboxamide Class

Key Research Findings

- Antiviral Activity : 1,8-Naphthyridine carboxamides with chloroaryl groups (e.g., the target compound) inhibit viral integrases at IC₅₀ values of 0.5–2.0 μM, outperforming methoxy-substituted analogs (IC₅₀: 5–10 μM) .

- Neuroblastoma Cytotoxicity : FG160a reduced neuroblastoma cell viability by 70% at 10 μM, attributed to its CB2 receptor agonism and prolonged half-life (t₁/₂: 8.2 h) .

Biological Activity

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse sources of research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H11ClN2O2

- Molecular Weight : 262.69 g/mol

- Crystal System : Triclinic

- Space Group : P1

The compound exhibits a highly twisted conformation, characterized by a dihedral angle of approximately 88.1 degrees between the 6-oxo-1,6-dihydropyridine and benzene rings, indicating significant steric interactions within the molecular structure .

Pharmacological Profile

Research indicates that this compound may function as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it has shown promise in enhancing the activity of α7 nAChRs, which are implicated in cognitive function and neuroprotection .

In Vitro Studies

In vitro assays conducted on human α7 nAChRs expressed in frog oocytes revealed that this compound acts as an allosteric modulator when combined with agonists like nicotine. The concentration-response curves indicated that the compound enhances acetylcholine responses significantly at specific concentrations .

Table 1: In Vitro Activity Data

| Compound | EC50 (µM) | Max. Modulation (%) |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-... | 0.14 | 600 |

This table summarizes the effective concentration (EC50) and maximum modulation percentage observed in vitro, demonstrating the compound's potent modulatory effects.

Case Studies

A notable case study involved testing various derivatives of naphthyridine compounds for their anticancer properties. The results indicated that modifications to the naphthyridine structure could enhance biological activity against several cancer cell lines. The IC50 values ranged from 29.40 ± 0.21 µM to 53.31 ± 0.22 µM across different derivatives .

The mechanism by which this compound exerts its biological effects may involve:

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide?

The synthesis of this compound typically involves coupling 1,8-naphthyridine-3-carboxylic acid derivatives with substituted anilines. Key steps include:

- Amide bond formation : Use coupling agents like POCl₃ in N,N-dimethylformamide (DMF) under reflux (110–120°C) for 4–6 hours, followed by crystallization in ethanol or methanol .

- Substituent introduction : The methyl group at position 1 of the naphthyridine ring is introduced via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃).

- Yield optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) typically achieves 65–76% yields .

Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | POCl₃/DMF, 110°C | 67–76% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 70–85% |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires:

- 1H/13C NMR : Aromatic protons appear at δ 7.2–9.2 ppm, with amide NH signals near δ 9.8–10.0 ppm. The methyl group on the naphthyridine ring resonates at δ 3.8–4.0 ppm .

- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1686 cm⁻¹ and C–Cl bonds at 737–780 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 [M⁺]) and fragment patterns validate the molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Reaction path analysis : Quantum chemical calculations (e.g., Gaussian 16) optimize transition states and intermediates for naphthyridine functionalization .

- Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the chloro-methylphenyl moiety .

- ADMET prediction : Tools like SwissADME predict solubility (LogP ~3.2) and metabolic stability, aiding in prioritizing analogs for synthesis .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable temperature NMR : Detect dynamic processes (e.g., rotamerism in the amide bond) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates δ 5.68 ppm (CH₂ protons) with a carbon at δ 45 ppm .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–Cl bond lengths ~1.73 Å) .

Q. What statistical experimental design approaches are effective for optimizing reaction conditions?

- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix. For example, optimize POCl₃ concentration (0.5–1.5 eq.) and reaction time (2–6 hours) .

- Response surface methodology (RSM) : Model nonlinear relationships between variables. A central composite design might reveal that yields plateau above 115°C due to decomposition .

Methodological Challenges

Q. How can researchers address low solubility in biological assays without structural modification?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .

- Nanoformulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What strategies mitigate competing side reactions during naphthyridine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.